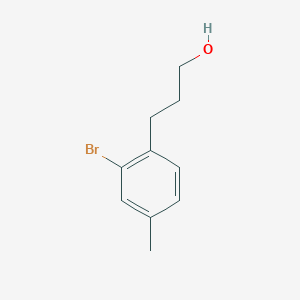
3-(2-Bromo-4-methylphenyl)propan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-methylphenyl)propan-1-OL is an organic compound with the molecular formula C10H13BrO. It is a brominated derivative of phenylpropanol and is used primarily in research and industrial applications. The compound is characterized by a bromine atom attached to the phenyl ring and a hydroxyl group attached to the propyl chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-methylphenyl)propan-1-OL typically involves the bromination of 4-methylphenylpropan-1-OL. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-methylphenyl)propan-1-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form the corresponding phenylpropanol.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products
Oxidation: 3-(2-Bromo-4-methylphenyl)propan-1-one or 3-(2-Bromo-4-methylphenyl)propanal.
Reduction: this compound.
Substitution: Various substituted phenylpropanols depending on the nucleophile used.
Scientific Research Applications
3-(2-Bromo-4-methylphenyl)propan-1-OL is used in a variety of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving brominated compounds.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-methylphenyl)propan-1-OL depends on the specific application and the target molecule. In general, the bromine atom and hydroxyl group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The molecular targets and pathways involved may include enzyme active sites, receptor binding sites, and other molecular interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Bromo-4-chlorophenyl)propan-1-OL
- 3-(2-Bromo-4-fluorophenyl)propan-1-OL
- 3-(2-Bromo-4-methoxyphenyl)propan-1-OL
Uniqueness
3-(2-Bromo-4-methylphenyl)propan-1-OL is unique due to the presence of both a bromine atom and a methyl group on the phenyl ring. This combination of substituents can influence the compound’s reactivity, making it a valuable intermediate in organic synthesis and industrial applications.
Properties
IUPAC Name |
3-(2-bromo-4-methylphenyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8-4-5-9(3-2-6-12)10(11)7-8/h4-5,7,12H,2-3,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIVDQJNISTWOTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCCO)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
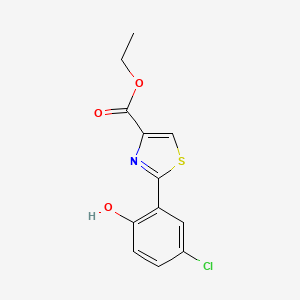
![tert-butyl 6-bromo-8-ethyl-4-oxospiro[3H-chromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7951366.png)
![Tert-butyl 4,7-dihydroxyspiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7951371.png)
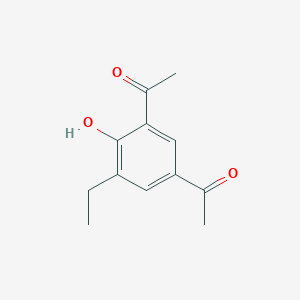
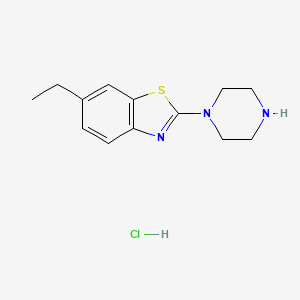
![Tert-butyl 4-hydroxy-6-phenylmethoxyspiro[3,4-dihydrochromene-2,3'-pyrrolidine]-1'-carboxylate](/img/structure/B7951388.png)
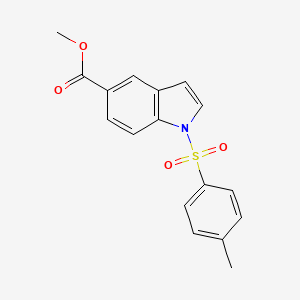
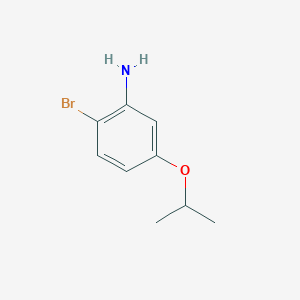
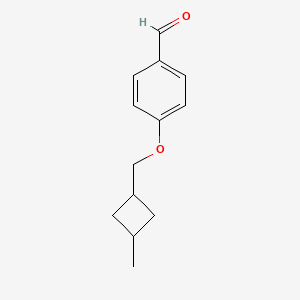
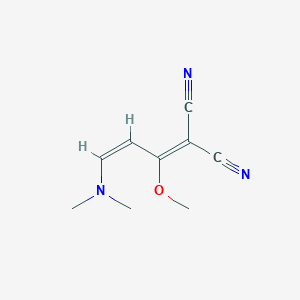
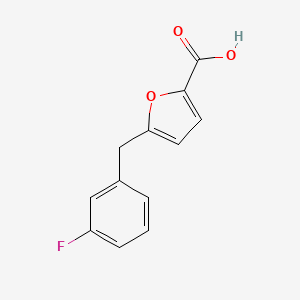
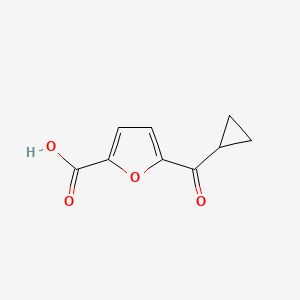
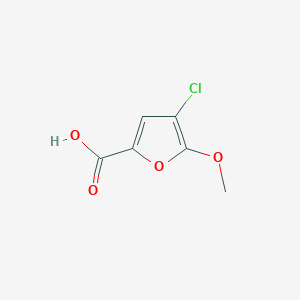
![2-Methoxy-4-[5-(3,4,5-trimethoxy-phenyl)-2H-[1,2,4]triazol-3-YL]-phenol](/img/structure/B7951458.png)
